molecular formula C8HF7O2 B1351058 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid CAS No. 5216-22-8

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid

Cat. No.: B1351058
CAS No.: 5216-22-8
M. Wt: 262.08 g/mol
InChI Key: VSDRQVXQXFLZEG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes due to its fluorinated structure, which can interfere with enzyme-substrate interactions. The compound’s high electronegativity and ability to form hydrogen bonds make it a potent inhibitor of enzymes that rely on hydrogen bonding for their activity .

Cellular Effects

The effects of this compound on cells are profound. It can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to changes in membrane fluidity and permeability . This disruption can affect various cellular processes, including signal transduction and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been shown to cause cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic effects, such as liver and kidney damage, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid typically involves the use of octafluorotoluene as a starting reagent . The process includes multiple steps, such as halogenation and subsequent functional group transformations, under controlled conditions to achieve the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Mechanism of Action

The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The highly electronegative fluorine atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tetrafluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)2(5(3)11)8(13,14)15/h(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDRQVXQXFLZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380254
Record name 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5216-22-8
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5216-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-4-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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